molecular formula C14H10ClF2NO3 B2585503 [4-(Difluoromethoxy)phenyl]methyl 2-chloropyridine-4-carboxylate CAS No. 1311959-91-7

[4-(Difluoromethoxy)phenyl]methyl 2-chloropyridine-4-carboxylate

Cat. No.: B2585503
CAS No.: 1311959-91-7
M. Wt: 313.68
InChI Key: SHKQMJMUMLWYOJ-UHFFFAOYSA-N
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Description

[4-(Difluoromethoxy)phenyl]methyl 2-chloropyridine-4-carboxylate is an organic compound that features both a difluoromethoxyphenyl group and a chloropyridine carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Difluoromethoxy)phenyl]methyl 2-chloropyridine-4-carboxylate typically involves the reaction of 4-(difluoromethoxy)benzyl alcohol with 2-chloropyridine-4-carboxylic acid under esterification conditions. This reaction can be catalyzed by acidic or basic catalysts and often requires the use of dehydrating agents to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethoxy)phenyl]methyl 2-chloropyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The difluoromethoxy group can be oxidized under strong oxidative conditions.

    Reduction: The chloropyridine ring can be reduced to form different derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxybenzoic acid derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(Difluoromethoxy)phenyl]methyl 2-chloropyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of difluoromethoxy and chloropyridine groups on biological systems. It may serve as a probe to investigate enzyme interactions or receptor binding.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of the difluoromethoxy group may enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [4-(Difluoromethoxy)phenyl]methyl 2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance binding affinity to certain enzymes or receptors, while the chloropyridine moiety may facilitate interactions with nucleophilic sites. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Difluoromethoxy)phenyl]methyl 2-bromopyridine-4-carboxylate
  • [4-(Difluoromethoxy)phenyl]methyl 2-fluoropyridine-4-carboxylate
  • [4-(Difluoromethoxy)phenyl]methyl 2-iodopyridine-4-carboxylate

Uniqueness

Compared to similar compounds, [4-(Difluoromethoxy)phenyl]methyl 2-chloropyridine-4-carboxylate is unique due to the presence of the chlorine atom, which can undergo specific substitution reactions that are not possible with other halogens

Properties

IUPAC Name

[4-(difluoromethoxy)phenyl]methyl 2-chloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NO3/c15-12-7-10(5-6-18-12)13(19)20-8-9-1-3-11(4-2-9)21-14(16)17/h1-7,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKQMJMUMLWYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC(=NC=C2)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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